tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate
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Overview
Description
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate: is a spirocyclic compound characterized by its unique structural motif. Spirocyclic compounds are known for their distinct three-dimensional structures, which often result in unique chemical and biological properties.
Preparation Methods
The synthesis of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate typically involves the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation using manganese dioxide to form a β-keto ester. This intermediate is then reacted with hydrazine hydrate to yield the final spirocyclic compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds with potentially different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with specific biological activities.
Material Science: Its spirocyclic structure can be utilized in the development of new materials with unique mechanical and chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can result in various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share the spirocyclic core but differ in their functional groups and overall structure, leading to different chemical and biological properties The uniqueness of tert-Butyl 3-oxo-7-azaspiro[4
Properties
IUPAC Name |
tert-butyl 2-oxo-7-azaspiro[4.5]dec-3-ene-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQASDNWAOBMNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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